molecular formula C19H19ClN4O4S2 B2988624 N-((5-((3-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 941985-72-4

N-((5-((3-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No.: B2988624
CAS No.: 941985-72-4
M. Wt: 466.96
InChI Key: PHZWNKKLBDHHSM-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted at the 5-position with a 3-chlorobenzylthio group and at the 2-position with a methyl-linked 4-(N,N-dimethylsulfamoyl)benzamide moiety. The dimethylsulfamoyl group improves solubility and pharmacokinetic properties .

Properties

IUPAC Name

N-[[5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O4S2/c1-24(2)30(26,27)16-8-6-14(7-9-16)18(25)21-11-17-22-23-19(28-17)29-12-13-4-3-5-15(20)10-13/h3-10H,11-12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZWNKKLBDHHSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-((3-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the chlorobenzylthio group: This step involves the nucleophilic substitution of a chlorobenzyl halide with a thiol group, often in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the dimethylsulfamoylbenzamide moiety: This can be accomplished through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-((5-((3-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Tin(II) chloride, iron powder.

    Bases: Sodium hydride, potassium carbonate.

    Coupling reagents: EDCI, DCC.

Major Products

    Sulfoxides and sulfones: From oxidation of the thioether group.

    Amines: From reduction of nitro groups.

    Substituted derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

N-((5-((3-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-((5-((3-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. For example, it may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Heterocycle Variations

Thiadiazole vs. Oxadiazole Derivatives

  • N-[5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide (): Replacing the oxadiazole with a thiadiazole ring alters electronic properties.
  • Target Compound : The oxadiazole core offers stronger dipole interactions, which may enhance antifungal activity against pathogens like Candida albicans .

Substituent Modifications on the Oxadiazole Ring

Aryl/Alkyl Groups:
  • LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide): The 4-methoxyphenyl group increases electron density, improving solubility but reducing membrane permeability. Demonstrated antifungal IC₅₀ of 12.5 µg/mL against C. albicans .
  • Molecular weight = 457.3 g/mol .
  • Target Compound : The 3-chlorobenzylthio group balances lipophilicity (ClogP ≈ 3.2) and steric bulk, optimizing target engagement in hydrophobic pockets .
Heterocyclic Additions:
  • N-(4-(3-nitrophenyl)thiazol-2-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (): A thiazole-pyridine hybrid shows acetylcholinesterase inhibition (IC₅₀ = 0.8 µM) due to π-π stacking and hydrogen bonding .

Sulfamoyl Benzamide Modifications

  • Target Compound : The N,N-dimethylsulfamoyl group offers a balance of solubility (LogS ≈ -3.5) and metabolic stability, critical for CNS penetration or prolonged half-life .

Physicochemical Data

Compound Molecular Weight (g/mol) logP Solubility (µg/mL) Purity (%)
Target Compound ~480.0 3.2 15.6 (pH 7.4) >95
LMM5 () 465.5 2.8 22.3 >98
N-(5-(5-bromothiophen-2-yl)-oxadiazol) 457.3 3.5 8.9 >95
4-(dipropylsulfamoyl) analog () 449.4 4.1 5.2 >90

Biological Activity

N-((5-((3-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide (CAS No. 941985-72-4) is a synthetic compound that incorporates a thioether linkage and an oxadiazole ring, which are known to contribute to various biological activities. This article reviews the biological activity of this compound, focusing on its potential pharmacological effects, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C18H20ClN3O3SC_{18}H_{20}ClN_3O_3S, with a molecular weight of approximately 467.0 g/mol. The structural features include:

  • Oxadiazole Ring : Known for diverse biological activities.
  • Thioether Linkage : May enhance interaction with biological targets.
  • Dimethylsulfamoyl Group : Potentially increases solubility and bioavailability.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its antifungal and antidepressant properties.

Antifungal Activity

Recent studies have indicated that oxadiazole derivatives exhibit significant antifungal activity. For instance:

  • Mechanism : The oxadiazole moiety appears to disrupt fungal cell wall synthesis or function.
  • Case Study : A related compound demonstrated fungicidal activity against Cryptococcus neoformans with minimum inhibitory concentrations (MICs) ranging from 2 to 16 µg/mL .

Antidepressant Activity

The antidepressant potential of compounds similar to this compound has also been investigated:

  • Forced Swimming Test (FST) : In vivo studies using the FST model showed significant reductions in immobility duration, suggesting antidepressant effects.
  • Binding Affinity : Compounds in this class exhibited high affinity for serotonin receptors (5-HT1A), indicating a possible mechanism for their antidepressant activity .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntifungalDisruption of cell wall synthesis
AntidepressantInteraction with serotonin receptors
Potential CytotoxicityInduction of apoptosis in cancer cells

Case Studies

  • Antifungal Efficacy :
    • A study demonstrated that related oxadiazole compounds showed selective antifungal activity against various strains, including dermatophytes and yeasts. The compounds were tested using microbroth dilution methods.
  • Antidepressant Effects :
    • In a study examining the antidepressant effects using the FST model, the compound showed a significant reduction in immobility time comparable to fluoxetine, a well-known antidepressant. The binding affinity to 5-HT1A receptors was measured at Ki=1.52 nMK_i=1.52\text{ nM}, indicating strong receptor interaction .

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